Triphosphopyridine nucleotide

Catalog No.
S573592
CAS No.
53-59-8
M.F
C21H25N7O17P3-3
M. Wt
740.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphosphopyridine nucleotide

CAS Number

53-59-8

Product Name

Triphosphopyridine nucleotide

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C21H25N7O17P3-3

Molecular Weight

740.4 g/mol

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Synonyms

Coenzyme II, Dinucleotide Phosphate, Nicotinamide-Adenine, NADP, NADPH, Nicotinamide Adenine Dinucleotide Phosphate, Nicotinamide-Adenine Dinucleotide Phosphate, Nucleotide, Triphosphopyridine, Phosphate, Nicotinamide-Adenine Dinucleotide, Triphosphopyridine Nucleotide

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

Cellular Metabolism:

  • Redox Reactions: TPN functions as a vital electron carrier in numerous metabolic pathways, including the pentose phosphate pathway and fatty acid synthesis. During these reactions, TPN accepts electrons from donor molecules and transfers them to acceptor molecules, enabling various cellular processes. [Source: National Institutes of Health, ]

Biosynthesis:

  • Macromolecule Production: TPN plays a key role in the biosynthesis of essential molecules like nucleotides, amino acids, and carbohydrates. It provides the reducing power required for specific steps within these biosynthetic pathways. [Source: National Center for Biotechnology Information, ]

Oxidative Stress Response:

  • Antioxidant Activity: TPN, along with its reduced form NADPH, participates in cellular defense mechanisms against oxidative stress. NADPH donates electrons to enzymes like glutathione reductase, which helps maintain the cellular redox balance and protects against damage caused by free radicals. [Source: ScienceDirect, ]

Environmental Microbiology:

  • Microbial Processes: Researchers utilize TPN to study the metabolic capabilities of microorganisms in various environments. By analyzing the presence and activity of TPN-dependent enzymes, scientists can gain insights into microbial activities and their impact on the environment. [Source: Journal of Microbiological Methods, ]

Toxicology Research:

  • Cellular Toxicity Assessment: TPN levels are sometimes monitored in toxicology studies to evaluate the potential toxicity of various compounds. Changes in TPN levels can indicate disruptions in cellular metabolism caused by the tested compound. [Source: Toxicology Mechanisms and Methods, ]

Physical Description

Solid

XLogP3

-7.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

53-59-8

Wikipedia

Nicotinamide adenine dinucleotide phosphate
NADP(3-)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt: ACTIVE

Dates

Modify: 2023-08-15
1.Jackson, J.B. A review of the binding-change mechanism for proton-translocating transhydrogenase. Biochimica et Biophysica Acta 1817(10), 1839-1846 (2012).

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